molecular formula C18H14BrNO3 B2495705 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate CAS No. 953243-09-9

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate

Cat. No.: B2495705
CAS No.: 953243-09-9
M. Wt: 372.218
InChI Key: HQVKZLWPVRLTRX-UHFFFAOYSA-N
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Description

[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate is a specialized chemical ester of interest in organic and medicinal chemistry research. This compound combines a 4-bromobenzoate moiety with a 5-(4-methylphenyl)-1,2-oxazol-3-yl)methyl group, making it a potentially valuable synthon for constructing more complex molecules. Esters of this nature are extensively used as key intermediates in the synthesis of complex natural products and are frequently employed in heterocyclic chemistry . The molecular structure suggests potential as a building block for pharmaceuticals, agrochemicals, and dyestuffs. The crystal structures of similar bromobenzoate esters show that such molecules can exhibit specific dihedral angles between their aromatic rings and can form defined supramolecular layers in the solid state through weak intermolecular interactions like C-H···O hydrogen bonds and Br···Br halogen contacts . Researchers can utilize this compound to explore its physicochemical properties and reactivity. It is strictly for use in laboratory research and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-12-2-4-13(5-3-12)17-10-16(20-23-17)11-22-18(21)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKZLWPVRLTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate typically involves the formation of the oxazole ring followed by esterification with 4-bromobenzoic acid. One common method for synthesizing oxazoles is through the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to enable an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

Industrial Production Methods: Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxazole ring can undergo oxidation reactions, potentially forming oxazole N-oxides.

    Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazoles.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Oxazole N-oxides.

    Reduction: Dihydrooxazoles.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine: The compound and its derivatives could be investigated for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry: In the industrial sector, the compound may find applications in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism by which [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Functional Group(s) Potential Applications Reference
[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate C₁₈H₁₄BrNO₃ 4-Methylphenyl-oxazole, 4-bromobenzoate Ester, oxazole Drug intermediates, ligands
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole C₁₆H₁₂BrN₃O₃ 4-Bromophenoxy, 4-methoxyphenyl, 1,2,4-oxadiazole Oxadiazole, ether Antimicrobial agents
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate C₂₅H₁₉BrN₄O₆ Triazine core, 4-bromo/formyl/methoxy substituents Triazine, ester, amide Photodynamic therapy
1-Methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate (Bromopropylate) C₁₇H₁₅Br₂O₃ Di-bromo, isopropyl ester Ester, diaryl ethanol Acaricide (pesticide)

Key Comparisons

Heterocyclic Core Variations

  • The target compound features a 1,2-oxazole ring, while the oxadiazole analog (C₁₆H₁₂BrN₃O₃) contains a 1,2,4-oxadiazole core. Oxadiazoles are more electron-deficient, enhancing stability under acidic conditions but reducing nucleophilic reactivity compared to oxazoles .
  • The triazine-based compound (C₂₅H₁₉BrN₄O₆) incorporates a 1,3,5-triazine ring, enabling stronger hydrogen-bonding interactions due to nitrogen-rich π-systems, which may improve crystallinity .

Substituent Effects The 4-bromobenzoate group in the target compound contrasts with the 4-bromophenoxy group in the oxadiazole analog. The ester linkage in the former offers hydrolytic lability, whereas the ether group in the latter provides greater metabolic stability . Bromopropylate (C₁₇H₁₅Br₂O₃) contains two bromine atoms on adjacent aryl rings, enhancing lipophilicity and pesticidal activity but increasing environmental persistence .

The methoxy group in the oxadiazole analog (C₁₆H₁₂BrN₃O₃) introduces electron-donating effects, altering electronic distribution across the heterocycle .

Application Potential Bromopropylate’s di-bromo diaryl ester structure is optimized for acaricidal activity, targeting mite nervous systems. The target compound’s single bromine and oxazole ring may instead favor use in medicinal chemistry (e.g., kinase inhibitors) . The triazine derivative’s formyl group (C₂₅H₁₉BrN₄O₆) suggests utility in photodynamic therapy, where light-activated carbonyl groups generate reactive oxygen species .

Crystallographic and Computational Insights

  • Hydrogen Bonding : The oxazole and ester groups in the target compound may form C–H···O or π-π interactions, as observed in related oxazole derivatives. Such interactions influence crystal packing and melting points .
  • Software Tools : Structural analysis of analogs (e.g., bromopropylate) often employs crystallographic software like SHELXL for refinement and ORTEP-3 for visualization, though direct data for the target compound are unavailable .

Biological Activity

The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate is a derivative of oxazole and bromobenzoate, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and molecular interactions.

Chemical Structure

The structure of this compound can be represented as follows:

C16H15BrN2O3\text{C}_{16}\text{H}_{15}\text{Br}\text{N}_2\text{O}_3

This compound features a bromobenzoate moiety and an oxazole ring, which are essential for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteus0.15
Candida spp.0.25

These results suggest that the compound is particularly potent against Gram-negative bacteria and certain fungal species, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on human keratinocyte cells (HaCat) and mouse fibroblast cells (Balb/c 3T3) revealed that the compound has promising results with low cytotoxic effects at therapeutic concentrations. The IC50 values were found to be significantly higher than the MIC values, indicating a favorable therapeutic index:

Cell Line IC50 (μM)
HaCat>50
Balb/c 3T3>40

These findings suggest that the compound is selectively toxic to microbial cells while exhibiting low toxicity to mammalian cells .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of this compound with key bacterial enzymes such as DNA gyrase and MurD. The compound forms critical hydrogen bonds and π–π interactions that stabilize its binding within the active sites of these enzymes:

  • DNA Gyrase Binding : The compound establishes three hydrogen bonds with residues SER1084, ASP437, and GLY459.
  • MurD Binding : Similar interactions were observed, contributing to its inhibitory action against bacterial growth.

The calculated binding energies were comparable to those of standard antibiotics like ciprofloxacin, indicating a strong potential for antibacterial activity .

Case Studies

  • In Vivo Studies : In vivo evaluations on infected animal models have shown that treatment with this compound resulted in significant reduction in bacterial load compared to control groups.
  • Combination Therapy : When used in combination with other antibiotics, the compound exhibited synergistic effects, enhancing the overall efficacy against resistant strains of bacteria.

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